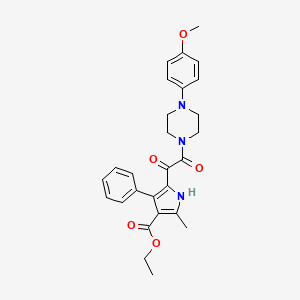

ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O5/c1-4-35-27(33)22-18(2)28-24(23(22)19-8-6-5-7-9-19)25(31)26(32)30-16-14-29(15-17-30)20-10-12-21(34-3)13-11-20/h5-13,28H,4,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXXEIPQPJWGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps:

Formation of the Piperazine Moiety: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.

Incorporation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a drug candidate for neurological conditions, such as Alzheimer’s disease and Parkinson’s disease.

Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Research: Researchers use this compound to study its reactivity and to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Linker Variability : The 2-oxoacetyl linker in the target compound introduces conformational rigidity, which is absent in analogues like CAS 72102-58-0 . This may impact molecular flexibility and target engagement.

- Pyrrole vs. Pyrimidine Cores : Pyrazole-pyrimidine hybrids (e.g., compound from ) exhibit distinct electronic profiles due to nitrogen-rich cores, altering solubility and metabolic stability compared to pyrrole-based structures.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Data

- Region-Specific Shifts : NMR studies of analogous compounds (e.g., pyrazole derivatives) reveal that substituents on the piperazine ring (e.g., methoxy vs. hydroxyethyl) significantly affect chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) due to altered electronic environments .

- Rigidity Effects : The 2-oxoacetyl linker in the target compound may reduce proton mobility, leading to sharper NMR peaks compared to compounds with flexible linkers .

Crystallographic Validation

- SHELX Refinement : Structural validation of similar compounds (e.g., CAS 72102-58-0) relies on SHELX software for crystallographic refinement, confirming bond lengths and angles within expected ranges (C–C: ~1.54 Å, C–O: ~1.43 Å) .

- ORTEP-3 Visualization : Graphical representations highlight steric interactions between the 4-methoxyphenyl group and adjacent substituents, which are absent in less bulky analogues .

Biological Activity

Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of compound 1, focusing on its pharmacological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of compound 1 includes several functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 382.42 g/mol. The presence of a piperazine ring and a pyrrole structure is significant for its interaction with biological targets.

1. Antidepressant Effects

Research indicates that compounds with similar structures to compound 1 exhibit antidepressant-like effects in animal models. The piperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonergic activity, potentially leading to improved mood and reduced anxiety symptoms.

2. Neuroprotective Properties

Compound 1 has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant given the increasing prevalence of neurodegenerative disorders in aging populations.

3. Antimicrobial Activity

Preliminary studies have demonstrated that compound 1 exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease Models

In a study conducted by researchers at a prominent university, compound 1 was administered to mice subjected to MPTP-induced Parkinsonism. The results indicated a significant reduction in motor deficits and neuronal loss compared to control groups. This suggests that compound 1 may modulate neuroinflammatory pathways, providing a protective effect against neurodegeneration.

Q & A

Q. What are the optimal synthetic routes for producing ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Piperazine Functionalization : Coupling 4-(4-methoxyphenyl)piperazine with 2-oxoacetyl chloride under anhydrous conditions in dichloromethane, using triethylamine as a base .

Pyrrole Core Assembly : Cyclocondensation of substituted β-keto esters with ammonium acetate in refluxing ethanol to form the 2-methyl-4-phenyl-1H-pyrrole scaffold .

Esterification : Final coupling of intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .

Key parameters include temperature control (±2°C), solvent purity, and column chromatography (silica gel, ethyl acetate/hexane) for purification. Yields range from 45–68% depending on stepwise optimization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, pyrrole aromatic protons at δ 6.7–7.3 ppm) and carbon backbone .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~534.2 g/mol) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, particularly for the oxoacetyl-piperazine linkage .

Advanced Research Questions

Q. What strategies are recommended for identifying this compound’s pharmacological targets?

- Methodological Answer :

- In Silico Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets like serotonin receptors (5-HT) or phosphodiesterases, given structural analogs’ activities .

- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-8-OH-DPAT for 5-HT) with HEK293 cells expressing recombinant receptors. Calculate IC values via nonlinear regression .

- Functional Assays : Measure cAMP modulation (for GPCRs) or kinase inhibition (e.g., EGFR) using luminescent or fluorescence-based kits .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Synthesis Variability : Replicate synthesis using identical protocols (e.g., solvent purity, catalyst batch) and compare HPLC purity (>95%) .

- Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), serum concentrations, and incubation times. Use internal controls (e.g., known inhibitors) to validate results .

- Metabolic Stability : Assess compound degradation in assay media via LC-MS to rule out false negatives due to instability .

Q. What experimental approaches are suitable for evaluating this compound’s stability under physiological conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds .

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation by HPLC (C18 column, acetonitrile/water gradient) .

- Photostability : Expose to UV-Vis light (300–800 nm) and quantify isomerization or oxidation products using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.